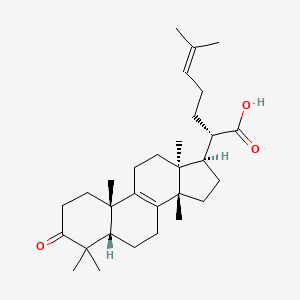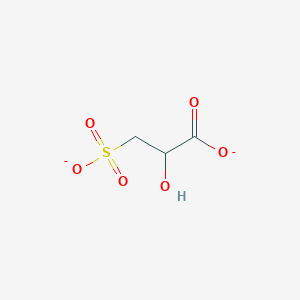
3-Sulfonatolactate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sulfonatolactate(2-) is an organosulfonate oxoanion arising from deprotonation of the sulfo and carboxy groups of 3-sulfolactic acid. It is a hydroxy monocarboxylic acid anion and an alkanesulfonate oxoanion. It is a conjugate base of a 3-sulfolactic acid.
Aplicaciones Científicas De Investigación
Functionalization and Hydrophilicity Improvement
1,3-Propanesultone, a related sulfonate, is utilized for the functionalization of various substances including dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity. It's known for its role in preparing different classes of surfactants due to its capacity to act as a protected form for sulfonic acid, sulfonamide, and sulfonate (Sikervar, 2014).
Enzymatic Catalysis in Biosynthesis
The enzyme (2R)-phospho-3-sulfolactate synthase (ComA) from Methanococcus jannaschii catalyzes the first step in the biosynthesis of coenzyme M, highlighting the importance of sulfolactate in biological pathways. This enzyme operates across a broad range of temperature and pH conditions, demonstrating the adaptability of sulfolactate-based reactions in nature (Graham, Xu, & White, 2002).
Sulfonation of Carbon Nanomaterials
Sulfonated carbon nanomaterials have been achieved through direct sulfonation, significantly enhancing their acidity and maintaining textural parameters. This process, involving various sulfonating agents, indicates the potential of sulfonates like 3-Sulfonatolactate(2-) in modifying the properties of carbon-based materials for diverse applications (Koskin et al., 2020).
Role in Synthetic and Medicinal Chemistry
3-Sulfolenes and their derivatives have become crucial in the preparation of multi-substituted 1,3-diene equivalents. The sulfolene motif itself is increasingly used in creating molecules for biological applications, demonstrating the broad utility of sulfonate compounds in both synthetic and medicinal chemistry (Brant & Wulff, 2015).
Propiedades
Fórmula molecular |
C3H4O6S-2 |
|---|---|
Peso molecular |
168.13 g/mol |
Nombre IUPAC |
2-hydroxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2 |
Clave InChI |
CQQGIWJSICOUON-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])O)S(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




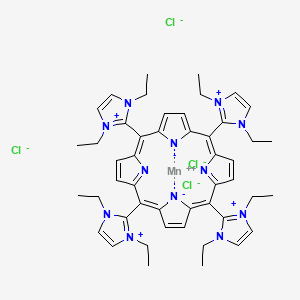
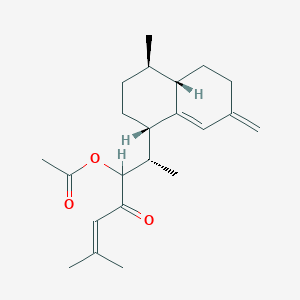
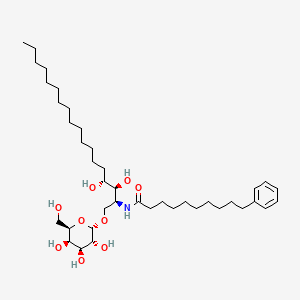
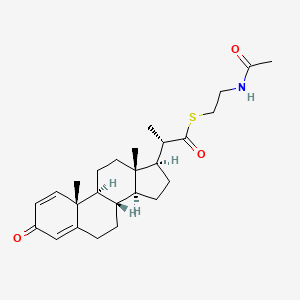
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)


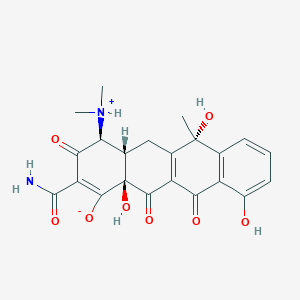
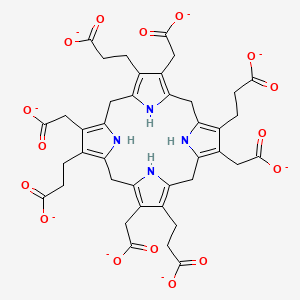

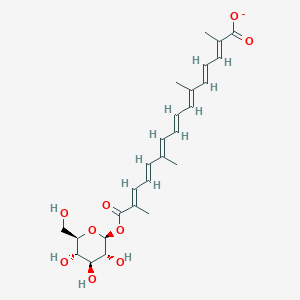
![2-Phenyl-6h-oxazolo[4,5-e]indole](/img/structure/B1263530.png)
